

PNU-176798 CAS number and supplier information

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **PNU-176798**

Cat. No.: **B10801108**

[Get Quote](#)

PNU-176798: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNU-176798 is a potent antimicrobial agent with the Chemical Abstracts Service (CAS) registry number 428861-91-0. This compound functions by targeting and inhibiting bacterial protein synthesis, a critical process for microbial survival and proliferation. This technical guide provides a comprehensive overview of **PNU-176798**, including its mechanism of action, available quantitative data, and supplier information.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **PNU-176798** is presented in Table 1.

Table 1: Chemical and Physical Properties of **PNU-176798**

Property	Value
CAS Number	428861-91-0
Molecular Formula	Not Available
Molecular Weight	Not Available
IUPAC Name	Not Available
Synonyms	Not Available

Mechanism of Action

PNU-176798 exerts its antimicrobial effect by specifically targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. The primary mechanism of action is the inhibition of the binding of formyl-methionyl-transfer RNA (fMet-tRNA) to the 70S ribosomal subunit. This action effectively blocks the initiation of protein synthesis, leading to the cessation of bacterial growth and, ultimately, cell death.

The inhibitory effects of **PNU-176798** on various stages of protein synthesis have been quantified and are summarized in Table 2.

Table 2: In Vitro Inhibitory Activity of **PNU-176798**

Target/Process	IC50 Value
fMet-tRNA binding to 70S ribosomes	32 μ M
Overall Translation	0.53 μ M
70S Initiation Complex Formation	32 μ M

Antimicrobial Activity

PNU-176798 has demonstrated activity against a range of bacteria. A key indicator of its antimicrobial efficacy is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 3: Antimicrobial Activity of **PNU-176798**

Organism	MIC Value
E. coli	1.4 μ M

Experimental Protocols

Detailed experimental protocols for the assays mentioned in this guide are not yet publicly available in their entirety. However, based on the described mechanism of action, the following methodologies are likely employed in the characterization of **PNU-176798**:

Ribosome Binding Assay

This assay is crucial to determine the affinity of **PNU-176798** for the bacterial ribosome. A common method involves:

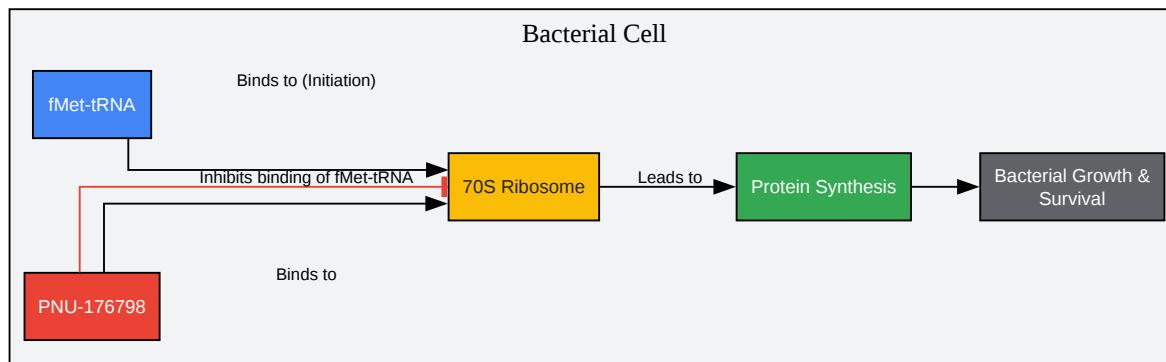
- Preparation of Ribosomes: Isolation and purification of 70S ribosomes from a bacterial strain of interest (e.g., *E. coli*).
- Radiolabeling: Labeling of fMet-tRNA with a radioactive isotope (e.g., 3 H or 35 S).
- Binding Reaction: Incubation of purified 70S ribosomes, radiolabeled fMet-tRNA, and varying concentrations of **PNU-176798** in a suitable buffer.
- Separation: Separation of ribosome-bound fMet-tRNA from unbound fMet-tRNA, often achieved through nitrocellulose filter binding.
- Quantification: Measurement of radioactivity on the filters to determine the amount of bound fMet-tRNA at each concentration of **PNU-176798**.
- Data Analysis: Calculation of the IC₅₀ value, representing the concentration of **PNU-176798** required to inhibit 50% of fMet-tRNA binding.

In Vitro Translation Assay

This assay assesses the overall impact of **PNU-176798** on protein synthesis. A typical workflow includes:

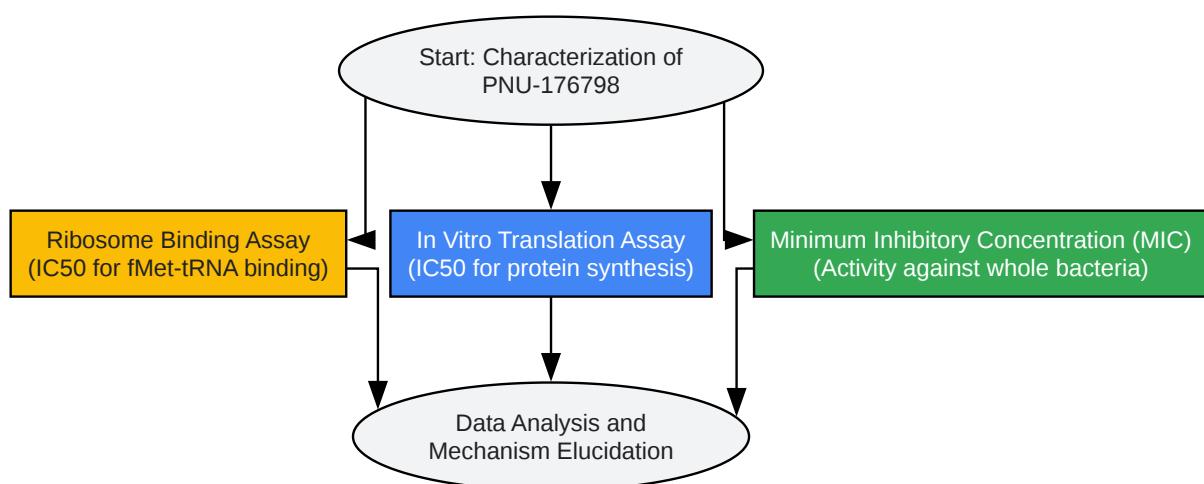
- Preparation of a Cell-Free Translation System: Creation of a system containing all the necessary components for protein synthesis (ribosomes, tRNAs, amino acids, enzymes, and an energy source) derived from a bacterial lysate.
- Template Addition: Introduction of a messenger RNA (mRNA) template that codes for a reporter protein (e.g., luciferase or β -galactosidase).
- Inhibition: Addition of varying concentrations of **PNU-176798** to the translation reactions.
- Incubation: Allowing the translation reaction to proceed for a defined period.
- Measurement of Protein Synthesis: Quantifying the amount of reporter protein produced, often through enzymatic activity assays or by measuring the incorporation of radiolabeled amino acids.
- Data Analysis: Determination of the IC₅₀ value for the inhibition of translation.

Minimum Inhibitory Concentration (MIC) Determination


The MIC is determined using standard microbiology techniques, such as broth microdilution:

- Bacterial Culture: Growing the target bacterial strain to a specific optical density.
- Serial Dilution: Preparing a series of dilutions of **PNU-176798** in a liquid growth medium in a microtiter plate.
- Inoculation: Adding a standardized amount of the bacterial culture to each well of the microtiter plate.
- Incubation: Incubating the plate under conditions suitable for bacterial growth.
- Visual Assessment: Determining the lowest concentration of **PNU-176798** at which no visible bacterial growth is observed.

Signaling Pathways and Experimental Workflows


Given that **PNU-176798** directly targets the bacterial ribosome, its primary mechanism of action does not involve complex host cell signaling pathways. The logical workflow for its investigation

is centered on its impact on bacterial protein synthesis.

[Click to download full resolution via product page](#)

Caption: Mechanism of action of **PNU-176798** in a bacterial cell.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for characterizing **PNU-176798**.

Supplier Information

PNU-176798 is available from various chemical suppliers that specialize in providing compounds for research and development purposes. Researchers interested in obtaining this compound should inquire with the following types of suppliers:

- **Specialty Chemical and Biochemical Suppliers:** Companies that offer a wide range of research chemicals, including enzyme inhibitors and antimicrobial agents.
- **Custom Synthesis Providers:** For larger quantities or specific formulations, custom synthesis may be an option.

It is recommended to search online chemical supplier databases using the CAS number (428861-91-0) to identify current vendors and available quantities.

Conclusion

PNU-176798 is a valuable research tool for studying bacterial protein synthesis and for the development of new antimicrobial agents. Its well-defined mechanism of action, centered on the inhibition of translation initiation, makes it a specific and potent inhibitor. The quantitative data available provide a solid foundation for its use in a variety of in vitro and cellular assays. Further research into its broader antimicrobial spectrum and in vivo efficacy will be crucial in determining its potential as a therapeutic agent.

- To cite this document: BenchChem. [PNU-176798 CAS number and supplier information]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10801108#pnu-176798-cas-number-and-supplier-information\]](https://www.benchchem.com/product/b10801108#pnu-176798-cas-number-and-supplier-information)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com